molecular formula C11H10N2O2 B2741069 6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid CAS No. 1706452-24-5

6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid

货号: B2741069
CAS 编号: 1706452-24-5
分子量: 202.213
InChI 键: XEAKZZAOWKZDOW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(1-Methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted at the 6-position with a 1-methylpyrrole moiety and a carboxylic acid group at the 2-position.

属性

IUPAC Name

6-(1-methylpyrrol-2-yl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-3-6-10(13)8-4-2-5-9(12-8)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEAKZZAOWKZDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Conditions and Catalytic Systems

Typical conditions involve tetrakis(triphenylphosphine)palladium(0) (5 mol%) in a mixture of dimethoxyethane (DME) and aqueous sodium carbonate at 80–90°C. The reaction achieves yields of 75–85% within 12–16 hours. Notably, the carboxylic acid group necessitates protection as a methyl ester to prevent coordination with the palladium catalyst, which can deactivate the system.

Regioselectivity and Substrate Compatibility

Regioselectivity is ensured by the electron-withdrawing effect of the carboxylic acid (or its ester), which directs the boronic acid coupling to the para position on the pyridine ring. This electronic bias is critical for avoiding ortho or meta byproducts.

Pyrrole Cyclization Strategies

In situ formation of the pyrrole ring on a pre-functionalized pyridine scaffold represents an alternative approach.

Knorr Pyrrole Synthesis

A modified Knorr reaction condenses β-keto esters with methylamine derivatives to form the pyrrole ring. For example, reacting 6-acetylpyridine-2-carboxylic acid methyl ester with methylhydrazine in acetic acid yields the 1-methylpyrrole moiety. This method requires careful pH control (pH 4–5) and temperatures of 60–70°C, achieving 65–70% yields.

Paal-Knorr Cyclization

The Paal-Knorr method utilizes 1,4-diketones and methylamine hydrochloride in ethanol under reflux. While less common for this target, it offers a one-pot route to the pyrrole system, albeit with lower yields (50–55%) due to competing side reactions.

Functional Group Interconversion: Ester Hydrolysis

Hydrolysis of the methyl ester protecting group is a critical final step.

Acidic Hydrolysis

Using 6 M hydrochloric acid at reflux (110°C) for 8–10 hours quantitatively converts the ester to the carboxylic acid. This method is robust but may degrade acid-sensitive functional groups.

Basic Hydrolysis

A milder alternative employs lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at room temperature for 24 hours, yielding 90–95% product without side reactions.

Grignard Reagent Applications

Grignard reactions enable the installation of the methyl group on the pyrrole nitrogen. For instance, treating pyrrole-2-boronic acid with methylmagnesium bromide in THF at 0°C forms the 1-methylpyrrole moiety prior to Suzuki coupling. Turbo Grignard reagents (isopropylmagnesium chloride/lithium chloride) enhance reactivity, allowing reactions at ambient temperatures.

Data Tables: Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Time (h) Key Advantage
Suzuki-Miyaura Pd(PPh₃)₄, DME, Na₂CO₃, 80°C 85 12 High regioselectivity
Knorr Cyclization AcOH, 60°C, pH 4.5 70 24 One-pot synthesis
Acidic Hydrolysis 6 M HCl, reflux 99 10 Quantitative conversion
Basic Hydrolysis LiOH, THF/H₂O, rt 95 24 Mild conditions

化学反应分析

Types of Reactions

6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

Synthetic Routes

The synthesis of 6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid typically involves the formation of the pyrrole ring followed by its attachment to the pyridine ring. Common methods include:

  • Condensation Reactions : Carboxylic acids are reacted with suitable amines or pyrrole derivatives under acidic conditions to form the desired compound.
  • Cyclization Techniques : Acid-mediated cyclization is often employed to facilitate the formation of the pyrrole ring.

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit the proliferation and migration of cancer cells, particularly in breast cancer models. For instance, studies have demonstrated that specific derivatives exhibit IC₅₀ values as low as 7 nM against certain fibroblast growth factor receptors (FGFRs), suggesting potential applications in targeted cancer therapies .
  • Antimicrobial Properties : The compound has displayed significant antibacterial activity against resistant strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL. This positions it as a candidate for developing new antibacterial agents.

Enzyme Inhibition and Receptor Modulation

This compound may act as an inhibitor for various enzymes involved in critical biochemical pathways:

  • Kinase Inhibition : The compound has been shown to inhibit specific kinases that play vital roles in cell signaling and proliferation, which could be beneficial in treating diseases characterized by aberrant signaling pathways.
  • Receptor Interaction : It can modulate receptor activities, influencing downstream signaling cascades that regulate various physiological processes, potentially leading to therapeutic benefits in metabolic disorders.

Case Study 1: Cancer Therapy

In vitro studies have highlighted the ability of this compound's derivatives to not only inhibit cancer cell proliferation but also significantly reduce migration capabilities. For example, a derivative labeled as compound 4h was noted for its dual action against breast cancer cells, indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Applications

A focused study on synthesizing and evaluating the antibacterial activity of pyrrole derivatives revealed that these compounds could effectively treat resistant bacterial strains, showcasing their utility in combating antibiotic resistance .

作用机制

The mechanism of action of 6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Methyl-Substituted Pyridine Amides (L1–L4)

A series of methyl-substituted pyridine-2-carboxylic acid methyl ester isomers (L1–L4) were synthesized via acyl chloride methods, differing in methyl group positions (3-, 4-, 5-, or 6-position on the pyridine ring) . Key findings:

  • FTIR : Carbonyl (C=O) stretching frequencies varied between 1665–1675 cm⁻¹, influenced by inductive effects of methyl substituents .
  • NMR : Methyl group chemical shifts in $ ^1H $ NMR ranged from δ 2.25–2.50 ppm, with deshielding observed for para-substituted derivatives (L4) due to steric hindrance .
  • UV-Vis : Absorption maxima (λmax) shifted by 5–10 nm depending on substituent position, reflecting electronic perturbations .
Pyrrolo-Pyridine Carboxylic Acids

Compounds like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) and its derivatives (e.g., 5-chloro, 5-methoxy) exhibit fused pyrrole-pyridine systems. These compounds show:

  • Higher Yields : Synthesis yields reached 95% for 10a, attributed to efficient cyclization pathways .
  • Bioactivity : Such fused systems are explored as kinase inhibitors or antimicrobial agents, leveraging the planar aromatic structure .
Imidazole and Piperidine Derivatives
  • This derivative is used in catalysis and drug discovery .
  • 6-(Piperidin-4-ylmethoxy)pyridine-2-carboxylic Acid : Incorporates a piperidine moiety, improving solubility and pharmacokinetic properties .

Structural and Functional Group Analysis

Compound Molecular Formula Key Substituent Synthesis Yield Key Spectral Data Applications
6-(1-Methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid C10H8N2O2 Pyrrole at 6-position Not Reported Estimated C=O IR: ~1700 cm⁻¹ Ligand design, drug intermediates
L1 (3-methyl isomer) C14H13N3O3 Methyl at 3-position High (Method-Dependent) FTIR: 1665 cm⁻¹ Hydrogen storage
10a (1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) C8H6N2O2 Fused pyrrole-pyridine 95% N/A Kinase inhibitors
6-(1H-Imidazol-1-yl)pyridine-2-carboxylic acid C9H7N3O2 Imidazole at 6-position Not Reported N/A Catalysis, metalloorganic frameworks

生物活性

6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid, a heterocyclic compound, features both pyridine and pyrrole rings in its structure. This unique combination endows it with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound is recognized for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Molecular Weight : 188.21 g/mol
  • CAS Number : 1706452-24-5

Synthesis

The synthesis typically involves the formation of the pyrrole ring followed by its attachment to the pyridine ring. Common methods include:

  • Condensation of carboxylic acids with amines.
  • Cyclization under acidic conditions to form the pyrrole structure.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Studies have demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values of related compounds have been reported as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial efficacy compared to controls like isoniazid (MIC = 0.25 μg/mL) and ciprofloxacin (MIC = 2 μg/mL) .

Anticancer Activity

The compound's anticancer potential has been evaluated through various assays:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives can inhibit the growth of several cancer cell lines, including MCF7 and NCI-H460. For example, IC₅₀ values for related compounds range from 3.79 µM to over 40 µM depending on the specific structure and substituents .

Study 1: Antibacterial Efficacy

A recent study evaluated a series of pyrrole derivatives, including this compound, against common pathogens. The results indicated that these compounds had enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting a selective mechanism of action.

CompoundMIC (μg/mL)Target Bacteria
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2E. coli
Pyrrole Derivative3.125Staphylococcus aureus

Study 2: Anticancer Properties

In another investigation focusing on the cytotoxic effects on cancer cell lines, derivatives were screened for their ability to induce apoptosis in MCF7 cells.

CompoundIC₅₀ (µM)Cell Line
Compound A3.79MCF7
Compound B12.50NCI-H460
Compound C42.30SF-268

The biological activity is believed to stem from:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA : Some studies suggest that pyrrole derivatives can intercalate into DNA, disrupting replication processes.

常见问题

Q. What are the standard synthetic routes for 6-(1-methyl-1H-pyrrol-2-yl)pyridine-2-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling reactions between pyridine-2-carboxylic acid derivatives and substituted pyrrole moieties. Key steps include:

  • Carboxylic Acid Activation: Use coupling agents like EDCl/HOBt to activate the pyridine-2-carboxylic acid group for nucleophilic substitution .
  • Pyrrole Substitution: Introduce the 1-methylpyrrole group via Suzuki-Miyaura cross-coupling if halogenated precursors are available .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
    Challenges: Side products from incomplete coupling or pyrrole oxidation require rigorous TLC monitoring and iterative solvent optimization.

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: 1H/13C NMR to confirm substitution patterns (e.g., pyrrole C-H protons at δ 6.5–7.0 ppm; pyridine protons at δ 8.0–8.5 ppm) .
    • FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrrole C-N stretch (~1350 cm⁻¹) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated for C12H12N2O2: 216.09 g/mol) .
  • X-ray Crystallography: For solid-state conformation analysis, if single crystals are obtainable via slow evaporation from DMSO .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–10). Limited solubility in water (<1 mg/mL) is expected due to the hydrophobic pyrrole and pyridine groups; use 10% DMSO for in vitro assays .
  • Stability: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation via hydrolysis of the carboxylic acid group may occur under basic conditions (pH >9) .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions involving this compound?

Methodological Answer:

  • Reaction Optimization:
    • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh3)4 vs. PdCl2(dppf)) for coupling efficiency .
    • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) while maintaining >80% yield .
  • Byproduct Mitigation: Introduce scavenger resins (e.g., QuadraSil™ AP) to remove excess reagents in situ .
    Data Contradictions: If yields vary between batches, analyze reaction intermediates via LC-MS to identify inconsistent steps (e.g., incomplete deprotection of tert-butyl esters) .

Q. How do steric and electronic effects influence this compound’s interactions with biological targets?

Methodological Answer:

  • Computational Modeling: Perform molecular docking (AutoDock Vina) to assess binding to pyrrole-binding enzymes (e.g., cytochrome P450). The methyl group on pyrrole may sterically hinder interactions with flat binding pockets .
  • Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing methyl with ethyl or removing the pyrrole methyl group) and compare IC50 values in enzyme inhibition assays .
    Contradiction Resolution: If biological activity contradicts docking predictions, evaluate solvation effects (explicit water models in MD simulations) or off-target interactions .

Q. What strategies resolve discrepancies in reported pharmacological data for this compound?

Methodological Answer:

  • Assay Standardization:
    • Use identical cell lines (e.g., HEK293 vs. HeLa) and normalize data to housekeeping genes (e.g., GAPDH) .
    • Validate results via orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Meta-Analysis: Compare datasets across studies, focusing on variables like compound purity (HPLC traces vs. vendor claims) and buffer composition (e.g., divalent cations in kinase assays) .

Q. How can the compound’s stability in biological matrices be quantified for pharmacokinetic studies?

Methodological Answer:

  • LC-MS/MS Quantification: Spike known concentrations into plasma/serum, incubate at 37°C, and measure degradation over 24h. Use deuterated internal standards (e.g., d4-methyl pyrrole analog) to correct for matrix effects .
  • Metabolite Identification: Perform HR-MS/MS fragmentation to detect oxidation products (e.g., pyrrole ring hydroxylation) .

Methodological Notes

  • Advanced Techniques: Orthogonal analytical methods (e.g., NMR + LC-MS) are critical for resolving structural ambiguities .
  • Data Reproducibility: Document reaction conditions (e.g., inert atmosphere, solvent drying) to minimize batch-to-batch variability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。